molecular formula C25H23BrN2O3 B5115093 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B5115093
M. Wt: 479.4 g/mol
InChI Key: RNOLPTUEXLMDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-bromophenyl group can be done via electrophilic aromatic substitution.

    Ether Formation: The ethoxyphenoxypropyl group can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and phenols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

This compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research in these areas could involve in vitro and in vivo studies to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one would depend on its specific biological activity. For example, if it exhibits anti-cancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: A simpler analog without the bromine and ethoxyphenoxypropyl groups.

    4-Bromo-2-phenylquinazolin-4-one: Similar structure but lacks the ethoxyphenoxypropyl group.

    3-[3-(3-Ethoxyphenoxy)propyl]-2-phenylquinazolin-4-one: Similar but without the bromine atom.

Uniqueness

The presence of both the 4-bromophenyl and 3-(3-ethoxyphenoxy)propyl groups in 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over simpler analogs in specific applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-2-30-20-7-5-8-21(17-20)31-16-6-15-28-24(18-11-13-19(26)14-12-18)27-23-10-4-3-9-22(23)25(28)29/h3-5,7-14,17H,2,6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLPTUEXLMDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.